molecular formula C24H25ClN2O3S B2419276 (6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251699-17-8

(6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No. B2419276
CAS RN: 1251699-17-8
M. Wt: 456.99
InChI Key: VPXHVLWGPWSRBK-UHFFFAOYSA-N
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Description

(6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25ClN2O3S and its molecular weight is 456.99. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Indole derivatives have been investigated for their antiviral potential. For instance:

Antimicrobial Properties

Indole derivatives have shown promise as antimicrobial agents:

Other Biological Activities

Indole derivatives are not limited to antiviral and antimicrobial effects. They also exhibit:

Catalyst in Organic Synthesis

The compound N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) has been successfully applied as a highly efficient and homogeneous catalyst for the synthesis of various heterocyclic compounds, including 4H-pyran , pyranopyrazole , and pyrazolo[1,2-b]phthalazine derivatives via a one-pot multi-component reaction (MCR) in water .

Pharmacophore Building Blocks

The indole scaffold serves as a valuable pharmacophore in drug design. Its incorporation into medicinal compounds has led to the development of novel therapeutic agents with diverse biological activities .

Potential for New Therapeutic Possibilities

Overall, indole derivatives hold immense potential for exploration in newer therapeutic avenues. Researchers continue to investigate their multifaceted properties, aiming to unlock novel applications and enhance our understanding of their mechanisms of action .

Mechanism of Action

properties

IUPAC Name

[6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S/c1-16-9-11-26(12-10-16)24(28)23-15-27(20-7-5-17-3-2-4-18(17)13-20)21-14-19(25)6-8-22(21)31(23,29)30/h5-8,13-16H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXHVLWGPWSRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

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